
ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The general reaction scheme is as follows:
Step 1: Ethyl acetoacetate reacts with 4-methoxyphenylhydrazine to form an intermediate hydrazone.
Step 2: The hydrazone undergoes cyclization to form the triazole ring.
Step 3: The final product, this compound, is obtained after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Nucleophilic Acyl Substitutions at the Ester Group
The ethyl carboxylate group undergoes typical ester reactions, including hydrolysis and hydrazinolysis, to yield derivatives for further functionalization.
Hydrazinolysis
Reaction with hydrazine hydrate replaces the ethoxy group with a hydrazide, forming 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbohydrazide (Table 1).
Example :
Ethyl ester+NH2NH2EtOH refluxHydrazide+EtOH
This reaction is critical for generating intermediates used in cyclocondensation or Schiff base formation .
Hydrolysis to Carboxylic Acid
Acidic or basic hydrolysis converts the ester to the corresponding carboxylic acid, enabling salt formation or coupling reactions.
Conditions :
Condensation Reactions Involving the Ketone Moiety
The 5-oxo group participates in condensation reactions with nucleophiles like hydrazines or amines.
Schiff Base Formation
Reaction with aromatic hydrazines forms hydrazone derivatives, often used in heterocyclic synthesis.
Example :
Ketone+Ar NHNH2HCl EtOHHydrazone
This is exemplified in the synthesis of pyrazolo-triazole hybrids under acidic conditions .
Knoevenagel Condensation
The ketone can react with active methylene compounds (e.g., malononitrile) in the presence of a base to form α,β-unsaturated derivatives, though direct examples for this compound require extrapolation from triazole analogs .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
Formation of Triazolopyrimidines
Reaction with ethyl acetoacetate and aldehydes in a one-pot, three-component synthesis yields triazolopyrimidine derivatives.
Conditions : APTS catalyst (10 mol%), ethanol, reflux .
Mechanism :
-
Knoevenagel condensation between aldehyde and ethyl acetoacetate.
-
Michael addition of the triazole amine to the arylidene intermediate.
Functionalization at the Triazole Ring
The 1,2,4-triazole core can undergo electrophilic substitution or coordination reactions.
Metal Complexation
The N2 and N4 atoms coordinate with transition metals (e.g., Cu(II), Zn(II)) to form complexes with potential catalytic or biological activity .
Example :
Triazole+Cu OAc 2→Cu triazole complex
Alkylation/Acylation
The NH group (if present) can be alkylated or acylated under basic conditions, though steric hindrance from the 4-methoxyphenyl group may limit reactivity .
Key Reaction Pathways and Products
Stability and Reaction Optimization
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₂H₁₃N₃O₄
- CAS Number : 142272-14-8
- Molecular Weight : 253.25 g/mol
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate has been studied for its effectiveness against various pathogens:
- Mechanism of Action : The compound may inhibit key enzymes involved in the metabolic pathways of bacteria and fungi, thus disrupting their growth and survival.
- Case Studies : In vitro studies have demonstrated efficacy against strains such as Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent .
Anticancer Properties
The compound's structural attributes suggest possible applications in cancer therapy:
- Research Findings : Preliminary studies indicate that derivatives of triazoles can induce apoptosis in cancer cells. This compound may share similar properties due to its ability to interact with cellular targets involved in tumor growth.
- Potential Mechanisms : The compound may modulate signaling pathways associated with cell proliferation and survival .
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with readily available precursors such as substituted phenols and hydrazine derivatives.
- Reagents : Common reagents include acetic anhydride or other acylating agents to facilitate the formation of the triazole ring.
- Yield and Purity : Optimizing reaction conditions can yield high-purity products suitable for biological testing.
In Vitro Studies
Research has focused on evaluating the biological activity of this compound:
Activity Type | Target Organisms | Observations |
---|---|---|
Antibacterial | E. coli, P. aeruginosa | Significant inhibition at low concentrations |
Anticancer | Various cancer cell lines | Induction of apoptosis observed |
These findings underscore the compound's potential as a lead structure for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 1-(4-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications.
Biological Activity
Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate, with CAS number 1049122-22-6, is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, presenting data tables, and highlighting key findings from diverse sources.
- Molecular Formula : C₁₂H₁₃N₃O₄
- Molecular Weight : 263.25 g/mol
- CAS Number : 1049122-22-6
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Study Findings
- Antibacterial Screening : A study demonstrated that derivatives of triazoles possess considerable antibacterial activity against pathogens such as E. coli, S. aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 1.95 µg/mL .
- Mechanism of Action : The antibacterial mechanism is primarily attributed to the inhibition of DNA-gyrase and other vital enzymes in bacterial cells. Molecular docking studies suggest that triazole compounds can effectively bind to these targets, enhancing their therapeutic potential .
Anticancer Activity
Recent investigations have also explored the anticancer potential of this compound.
Research Insights
- Cytotoxic Effects : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated a dose-dependent cytostatic effect on leukemia cells after 72 hours of exposure .
- Comparative Efficacy : The compound's antiproliferative activity was found to be comparable to established chemotherapeutic agents, indicating its potential as a candidate for further development in cancer therapy .
Summary of Biological Activities
Activity Type | Target Organisms/Cells | MIC (µg/mL) | Reference |
---|---|---|---|
Antibacterial | E. coli, S. aureus, Bacillus subtilis | 0.12 - 1.95 | |
Anticancer | Leukemia cell lines | Varies |
Case Study 1: Antibacterial Efficacy
In a study conducted by researchers in India, various triazole derivatives were synthesized and screened for antibacterial activity against multiple strains including Pseudomonas aeruginosa and Staphylococcus aureus. This compound showed promising results with significant zones of inhibition comparable to standard antibiotics like ceftriaxone .
Case Study 2: Anticancer Potential
Another study focused on evaluating the anticancer properties of triazole derivatives against human cancer cell lines revealed that this compound exhibited selective cytotoxicity towards leukemia cells with a notable reduction in cell viability after treatment .
Properties
Molecular Formula |
C12H13N3O4 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O4/c1-3-19-11(16)10-13-12(17)15(14-10)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,17) |
InChI Key |
VBCGUZMHQRXHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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